molecular formula C18H18N2O4 B2456224 5-ethoxy-2-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)phenol CAS No. 1009469-88-8

5-ethoxy-2-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)phenol

Cat. No. B2456224
CAS RN: 1009469-88-8
M. Wt: 326.352
InChI Key: LRESWYSSFMQMSQ-UHFFFAOYSA-N
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Description

The compound “5-ethoxy-2-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)phenol” is a complex organic molecule. It contains functional groups such as an ethoxy group, a methoxyphenoxy group, and a pyrazol group attached to a phenol .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The ethoxy, methoxyphenoxy, and pyrazol groups would all contribute to the overall structure .


Chemical Reactions Analysis

Again, without specific studies or data on this compound, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the presence of the phenol group, which is known to undergo reactions like oxidation, and the pyrazol group, which can participate in various reactions depending on the substitution pattern .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Annular Tautomerism in NH-pyrazoles

A study on the annular tautomerism of curcuminoid NH-pyrazoles provides insights into the structural behavior of NH-pyrazoles in both solution and solid states, as observed through X-ray crystallography and NMR spectroscopy. This research highlights the complex hydrogen bonding patterns and tautomerism phenomena in compounds with similar structural motifs, which could be relevant to understanding the behavior of "5-ethoxy-2-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)phenol" in various states (Cornago et al., 2009).

Molecular Docking and Quantum Chemical Calculations

Another study utilizing molecular docking and quantum chemical calculations on a pyrazole derivative emphasizes the potential for analyzing the molecular structure, electronic properties, and biological interactions of such compounds. This approach could be applied to investigate the binding affinities and reactivity of "this compound" with biological targets or materials (Viji et al., 2020).

Phenolic Compounds in Protea Hybrid 'Susara'

Research on the phenolic contents of the ethanolic extract from Protea hybrid 'Susara' underlines the significance of phenolic compounds in antioxidant activity. The isolation and identification of various phenolic compounds, along with their health implications, could offer parallels to studying the antioxidant potential and chemical properties of "this compound" (León et al., 2014).

Microwave-assisted Synthesis of Pyrazoline Derivatives

The microwave-assisted synthesis of novel pyrazoline derivatives with observed antimicrobial activity provides a methodological insight into the efficient synthesis and potential biological applications of pyrazoline-based compounds. This methodology could be relevant for synthesizing and testing the biological activities of "this compound" (Ashok et al., 2016).

Corrosion Inhibition by Pyrazoline Derivatives

A study exploring the role of pyrazoline derivatives in corrosion inhibition highlights the application of pyrazoline-based compounds in protecting metals against corrosion. The detailed experimental and computational analysis demonstrates how pyrazoline derivatives function as effective corrosion inhibitors, a property that could be investigated for "this compound" in relevant industrial applications (Lgaz et al., 2020).

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity, which is not specified for this compound. Therefore, it’s challenging to provide a detailed mechanism of action .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could range from medicinal chemistry if it has biological activity, to materials science if it has unique physical properties .

properties

IUPAC Name

5-ethoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-3-23-14-8-9-15(16(21)10-14)18-17(11-19-20-18)24-13-6-4-12(22-2)5-7-13/h4-11,21H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRESWYSSFMQMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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